3-Oxo-2-(thiophen-2-yl)propanenitrile

説明

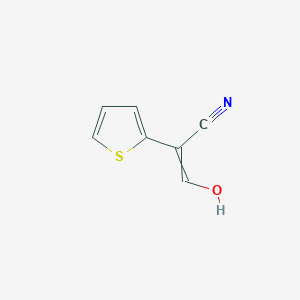

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is an organic compound that features a thiophene ring, a nitrile group, and a hydroxymethylene group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(thiophen-2-yl)propanenitrile typically involves the condensation of thiophene derivatives with nitrile-containing compounds. One common method is the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . This reaction is carried out under basic conditions and often requires a catalyst to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Additions

The carbonyl group participates in Knoevenagel condensations and related reactions:

-

Reaction with malononitrile derivatives under basic conditions yields α,β-unsaturated nitriles, critical for constructing polyfunctionalized aromatics .

-

Cyanoacetylation with active methylene compounds (e.g., ethyl cyanoacetate) forms conjugated systems used in dye and polymer synthesis .

Key Conditions :

| Reagent | Solvent | Catalyst | Product Application |

|---|---|---|---|

| Malononitrile | Ethanol | Piperidine | Heterocyclic precursors |

| Ethyl cyanoacetate | Toluene | NaH | Polyfunctionalized nitriles |

Reduction Reactions

The nitrile and ketone groups undergo selective reduction:

-

Biocatalytic reduction using Rhodotorula glutinis selectively reduces the ketone to a chiral alcohol, forming (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a key intermediate in duloxetine synthesis.

-

Full reduction with LiAlH₄ converts the nitrile to a primary amine, enabling access to thiophene-functionalized amines .

Stereoselectivity Example :

| Reducing Agent | Selectivity | Product Configuration | Yield |

|---|---|---|---|

| Rhodotorula glutinis | >99% ee | (S)-enantiomer | 85% |

Cyclocondensation Reactions

The compound serves as a building block for nitrogen-containing heterocycles:

-

Spirooxindole synthesis : Reacts with indole-2,3-diones and pyrazol-5-amines in acetic acid/water to form spirooxindoles with antitumor activity .

-

Pyrimidine derivatives : Reaction with thiourea under reflux conditions yields 2-thioxo-1,2-dihydropyrimidine-5-carbonitriles .

Representative Pathway :

-

Condensation with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Substitution Reactions

The nitrile group undergoes nucleophilic displacement:

-

Amination : Treatment with hydrazine hydrate forms pyrazole derivatives, as demonstrated in the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine .

-

Thiocyanation : Reacts with TsCN (p-toluenesulfonyl cyanide) in water to form α-cyanato sulfoxonium ylides .

Reaction Table :

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Amination | Hydrazine | Reflux, EtOH | Pyrazolamine derivatives |

| Thiocyanation | TsCN | H₂O, 60°C | Sulfoxonium ylides |

Multi-Component Reactions (MCRs)

The compound facilitates one-pot syntheses of complex scaffolds:

-

Three-component reactions with indole-2,3-diones and amines yield spirooxindoles under mild conditions (HOAc/H₂O, 120°C) .

-

Cycloadditions with enaminones and thiourea form fused thieno[2,3-b]thiophene systems .

Optimized MCR Protocol :

-

Substrates : Equimolar this compound, indole-2,3-dione, pyrazol-5-amine.

-

Conditions : HOAc/H₂O (1:1), 120°C, 8–11 h.

Oxidation and Functionalization

科学的研究の応用

Medicinal Chemistry

Antidepressant Precursor

One of the notable applications of 3-oxo-2-(thiophen-2-yl)propanenitrile is as a precursor in the synthesis of the antidepressant drug duloxetine. Research indicates that its reduction product serves as an essential intermediate in the drug's synthesis, showcasing its importance in pharmaceutical development .

Anti-Cancer Agents

The compound has also been investigated for its potential anti-cancer properties. A study demonstrated the synthesis of novel spirooxindoles using this compound, which exhibited promising anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The synthesized compounds showed significant inhibition of cell proliferation and induced apoptosis, marking a potential therapeutic avenue for TNBC treatment .

Organic Synthesis

Synthesis of Spiro Compounds

The compound is utilized in one-pot three-component reactions to synthesize spiro compounds, which are known for their diverse biological activities. The reaction involving this compound yielded new spirooxindoles that were evaluated for their anti-cancer efficacy, further emphasizing its utility in organic synthesis .

Biotransformation Studies

In biocatalysis, this compound has been subjected to enzymatic reduction processes. Studies have shown that immobilized biocatalysts can achieve high conversion rates (up to 95%) when used with this compound, highlighting its role in green chemistry and sustainable synthetic methodologies .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Synthesis

In a detailed study, researchers utilized this compound to synthesize duloxetine's precursor through a biocatalytic process. The results indicated a remarkable conversion efficiency and highlighted the compound's significance in pharmaceutical applications .

Case Study 2: Anti-Cancer Activity

A series of spirooxindoles derived from this compound were tested against MDA-MB-231 cells. The study found that these compounds not only inhibited cell growth but also triggered apoptotic pathways, demonstrating their potential as anti-cancer agents .

作用機序

The mechanism of action of 3-Oxo-2-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

Alpha-(Hydroxymethylene)-2-furanacetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

Alpha-(Hydroxymethylene)-2-pyrroleacetonitrile: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness

Alpha-(Hydroxymethylene)-2-thiopheneacetonitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in various applications .

特性

IUPAC Name |

3-hydroxy-2-thiophen-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-6(5-9)7-2-1-3-10-7/h1-3,5,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMRUXPSESSECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257386 | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76172-81-1 | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76172-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Hydroxymethylene)-2-thiopheneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。